1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea
Description
1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea is a urea-based small molecule characterized by a central urea (-NH-C(=O)-NH-) backbone. The compound features a 2,6-difluorophenyl group on one side and a 2-(3-fluorophenyl)-2-methoxyethyl substituent on the other. Its molecular formula is C₁₆H₁₄F₃N₂O₂, with a molecular weight of 340.30 g/mol. The structural complexity arises from the substitution patterns on both aromatic rings and the methoxyethyl chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
The presence of fluorine atoms at specific positions likely enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-23-14(10-4-2-5-11(17)8-10)9-20-16(22)21-15-12(18)6-3-7-13(15)19/h2-8,14H,9H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQSQGNNOJOFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea typically involves the reaction of 2,6-difluoroaniline with 3-fluorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with isocyanate to form the final urea derivative. The reaction conditions often include solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, urea derivatives are often explored for their potential as therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industry, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea, we compare it with three analogs (Table 1) and discuss key structural and functional differences.
Table 1: Comparative Analysis of Urea Derivatives
Key Observations
Substituent Effects on Halogen Interactions The target compound and the chlorophenyl analog (C₁₆H₁₅ClF₂N₂O₂) share similar urea scaffolds but differ in halogen substitution. Replacing the 3-fluorophenyl group with a 2-chlorophenyl () increases molecular weight (340.30 vs. 340.75 g/mol) and introduces a heavier halogen (Cl vs.
Impact of Heterocyclic Extensions
- The pyrrolopyridine-pyrazole derivative (C₂₄H₁₈F₂N₆O₂) in demonstrates how heterocyclic extensions enhance binding to enzymes like Factor VIIa. Its pyrrolo[3,2-c]pyridine and pyrazole groups likely engage in π-π stacking and hydrogen bonding, critical for stabilizing enzyme-inhibitor complexes . In contrast, the target compound lacks such moieties, suggesting reduced specificity for complex protein targets.
Molecular Complexity and Solubility The thieno-pyrimidinone derivative (C₃₃H₃₃F₂N₇O₆S) in highlights how increased molecular complexity (e.g., fused rings, multiple methoxy groups) elevates molecular weight (729.73 g/mol) and may reduce aqueous solubility. The target compound’s simpler structure (340.30 g/mol) likely offers better pharmacokinetic properties, such as oral bioavailability.
Functional Group Variations The methoxyethyl chain is a common feature in the target compound and its chlorophenyl analog. However, in the thieno-pyrimidinone derivative, this group is part of a larger methylamino-methoxyethyl side chain, which could enhance solubility via polar interactions .
Research Implications
- The target compound’s 3-fluorophenyl group may offer a balance between lipophilicity and metabolic stability compared to chlorinated analogs.
- Structural simplification (e.g., avoiding extended heterocycles) could prioritize drug-likeness, as seen in the target compound vs. and derivatives.
- Further studies should explore the role of fluorine positioning (2,6- vs. 3-substitution) on target engagement and off-site effects.
Notes
- Physicochemical properties (e.g., melting point, solubility) for many analogs remain unreported, limiting quantitative comparisons.
- The methoxyethyl group’s conformational flexibility may influence binding kinetics, warranting molecular dynamics studies.
Biological Activity
1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Urea Linkage : Reaction of 2,6-difluoroaniline with isocyanates.
- Alkylation : Introduction of the methoxyethyl group via alkylation reactions.
Antitumor Activity
Research indicates that derivatives of urea compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Case Study : A related compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 µM against non-small cell lung cancer cells, suggesting a potential for similar activity in this compound .
Antiviral Activity
Some studies have explored the antiviral properties of urea derivatives, particularly against HIV. The structural modifications in these compounds can enhance their efficacy as protease inhibitors.
- Research Findings : A related study indicated that certain urea derivatives exhibited antiviral effects with IC50 values in the low micromolar range against HIV-1 protease .
Antimicrobial Properties
The antimicrobial activity of urea-based compounds has been documented extensively. These compounds often demonstrate broad-spectrum activity against bacteria and fungi.
- Data Table: Antimicrobial Efficacy
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1-(2,6-Difluorophenyl)-3-[...] | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Candida albicans | 128 |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Targeting specific kinases or proteases involved in tumor growth and viral replication.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells through various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
